molecular formula C9H15ClO5S B2898855 Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate CAS No. 2187426-24-8

Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate

Cat. No.: B2898855
CAS No.: 2187426-24-8
M. Wt: 270.72
InChI Key: RCZFWQUBRKNELK-YUMQZZPRSA-N
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Description

Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate is a stereochemically defined compound featuring a six-membered oxane ring substituted with a chlorosulfonylmethyl group at the 6-position and an ethyl ester at the 2-position. The chlorosulfonyl group (–SO₂Cl) is highly electrophilic, making this compound a versatile precursor for nucleophilic substitutions, particularly in synthesizing sulfonamides or sulfonate esters .

Properties

IUPAC Name

ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO5S/c1-2-14-9(11)8-5-3-4-7(15-8)6-16(10,12)13/h7-8H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZFWQUBRKNELK-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(O1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H](O1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate electrophile.

    Introduction of the Chlorosulfonylmethyl Group: The chlorosulfonylmethyl group can be introduced via a sulfonylation reaction using chlorosulfonic acid or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorosulfonylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways by altering the activity of key enzymes or signaling molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Motifs

The oxane ring in the target compound contrasts with other heterocyclic systems in similar molecules:

  • Dihydroisoquinoline derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)) feature a bicyclic nitrogen-containing ring, enabling π-π stacking and hydrogen bonding via the amine group, absent in the oxane-based target compound .
  • Cyclohexene rings (e.g., Ethyl 6-(furan-2-yl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate) introduce unsaturation, increasing rigidity and altering electronic conjugation compared to the saturated oxane .
Table 1: Structural Comparison
Compound Name Molecular Formula Key Functional Groups Ring System Notable Substituents
Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate C₉H₁₅ClO₅S Ethyl ester, chlorosulfonylmethyl Oxane –SO₂Cl, –COOEt
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) C₁₆H₂₁NO₄ Ethyl ester, methoxy Dihydroisoquinoline –OCH₃, –CH₃
Ethyl 6-(furan-2-yl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate C₂₀H₂₁NO₆S Ethyl ester, sulfonamide Cyclohexene Furan, –SO₂NHCH₃

Functional Group Reactivity

  • Chlorosulfonyl (–SO₂Cl) vs. Sulfonamide (–SO₂NR₂): The target’s –SO₂Cl group is more reactive than sulfonamides (e.g., in 6e or ’s compound), enabling facile displacement by amines or alcohols. Sulfonamides, by contrast, are stable and often used as final pharmacophores .
  • Ester Stability: The ethyl ester in the target compound may hydrolyze faster under basic conditions compared to bulkier esters (e.g., phenyl esters in ’s 6h) due to steric hindrance differences .

Physicochemical and Crystallographic Properties

  • Crystallography Challenges: Poor crystal quality, as noted in for a tricyclic derivative, may also affect the target compound. SHELX software () is widely used for resolving such structures, though disordered groups (e.g., methyl rotations) complicate refinement .
Table 2: Key Properties
Property Target Compound Ethyl 6d Compound
Molecular Weight (g/mol) 294.73 291.34 403.5
Hydrogen Bond Acceptors 5 (ester O, SO₂Cl O) 4 (ester O, methoxy O) 7 (ester O, sulfonamide O, furan O)
Topological Polar Surface Area ~90 Ų (estimated) ~55 Ų 111 Ų
Reactivity High (–SO₂Cl) Low (stable sulfonamide) Moderate (–SO₂NHCH₃)

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate?

  • Methodological Answer : Synthesis typically involves stereoselective formation of the oxane ring followed by sulfonation and chlorination. A plausible route includes:

Oxane ring formation : Cyclization of a diol precursor under acidic conditions to establish the (2S,6S) stereochemistry.

Sulfonation : Reaction with sulfur trioxide (SO₃) or chlorosulfonic acid to introduce the sulfonyl group.

Chlorination : Use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to replace hydroxyl groups with chlorine.
Critical parameters: Temperature control (<0°C for sulfonation) and anhydrous conditions to avoid hydrolysis of intermediates .

Q. How can the stereochemistry of the compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Use SHELX-97 or SHELXL for refinement . For non-crystalline samples:

  • Chiral HPLC : Employ a column with a cellulose-based stationary phase (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase.
  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated data to confirm (2S,6S) configuration .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for impurities at 210–220 nm.
  • ¹H/¹³C NMR : Check for absence of extraneous peaks, focusing on the sulfonylmethyl region (δ 3.5–4.5 ppm for CH₂SO₂Cl).
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in crystallographic data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) and compare bond lengths/angles with experimental X-ray data.
  • Hirshfeld Surface Analysis : Identify weak interactions (e.g., C–H···O) that may explain deviations in crystal packing .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in poor-quality crystals .

Q. What strategies optimize the reaction yield in sulfonation steps without side-product formation?

  • Methodological Answer :

  • Low-Temperature Sulfonation : Conduct reactions at –20°C to suppress sulfone byproducts.
  • Protecting Groups : Temporarily protect the oxane ring’s oxygen atoms with tert-butyldimethylsilyl (TBS) groups.
  • In Situ Quenching : Add triethylamine (Et₃N) to neutralize HCl byproducts, preventing acid-catalyzed degradation .

Q. How do solvent polarity and temperature affect the compound’s stability in vitro?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples in DMSO-d₆, CDCl₃, and D₂O at 4°C, 25°C, and 40°C. Monitor decomposition via ¹H NMR over 72 hours.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, degradation half-life (t₁/₂) in DMSO at 25°C: ~30 days .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent orientation?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Perform variable-temperature NMR to detect conformational exchange (e.g., ring puckering) that may explain discrepancies.
  • Cross-Validation : Compare NOESY/ROESY data with X-ray-derived torsion angles. For example, a 10° deviation in dihedral angles may indicate solution-phase flexibility .

Methodological Tables

Table 1 : Key Crystallographic Parameters (Hypothetical Data)

ParameterValueSource
Space groupP2₁2₁2₁
Unit cell dimensionsa=8.21 Å, b=10.34 Å, c=12.56 Å
R-factor0.048

Table 2 : Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
DMSO12030 days
Ethanol4514 days
Water<1N/A

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